1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chlorophenyl group attached to a pyridazine ring, which is further connected to a piperidine ring through a carboxamide linkage
Preparation Methods
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the pyridazine ring can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Step 2: Introduction of the chlorophenyl group can be done via a nucleophilic aromatic substitution reaction using 4-chlorobenzene and a suitable leaving group.
Step 3: Coupling of the piperidine ring with the pyridazine ring can be performed using a carboxylation reaction, where the piperidine is reacted with a carboxylic acid derivative.
Step 4: The final step involves the attachment of the pyridine ring to the piperidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
-
Industrial Production Methods
- Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
-
Substitution
- The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
-
Common Reagents and Conditions
- Oxidation: Potassium permanganate in acidic medium.
- Reduction: Lithium aluminum hydride in dry ether.
- Substitution: Nucleophiles like amines in the presence of a base.
-
Major Products
- Oxidized derivatives, reduced amine derivatives, and substituted phenyl derivatives.
Scientific Research Applications
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a ligand in biochemical assays.
- Explored for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine
- Potential therapeutic applications due to its multi-ring structure and functional groups.
- Studied for its activity against certain diseases or conditions.
-
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
- Potential targets include kinases, ion channels, and G-protein coupled receptors.
-
Pathways Involved
- The compound may influence signaling pathways like the MAPK/ERK pathway, PI3K/Akt pathway, or others, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
- 1-(6-(4-methylphenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
- 1-(6-(4-bromophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
-
Comparison
- The presence of the chlorophenyl group in this compound may confer unique reactivity and binding properties compared to other halogenated derivatives.
- The specific arrangement of the pyridazine, piperidine, and pyridine rings may result in distinct biological activities and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-17-7-5-15(6-8-17)19-9-10-20(26-25-19)27-12-2-3-16(14-27)21(28)24-18-4-1-11-23-13-18/h1,4-11,13,16H,2-3,12,14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTYHJQVTLFFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.